6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-ADF, is a novel synthetic compound with potential applications in various scientific fields. 6-ADF is a heterocyclic compound composed of a triazine ring and two phenyl rings connected by a methylene bridge. It is an important intermediate in the synthesis of various pharmaceutical compounds and has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Synthesis and Molecular Structure
6-Acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, a derivative of 1,2,4-triazin-3,5(2H,4H)-dione, has been involved in studies focusing on its synthesis and molecular structure. An example includes the synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, where compounds were characterized using NMR, MS spectrum, IR spectroscopy, and X-ray diffraction. This research provides a foundation for understanding the molecular behavior and potential applications of similar compounds, including the one (Hwang et al., 2017).
Antimicrobial and Antitumor Potential
Research into fused 1,2,4-triazine derivatives, closely related to this compound, has shown potential antimicrobial and antitumor activities. This includes the synthesis of compounds for primary in vitro screening against various microbial strains and cancer cell lines, indicating a promising area for drug development (Abd El-Moneim et al., 2015).
Herbicidal Activity
In the agricultural sector, certain triazine derivatives have been studied for their herbicidal properties. Compounds like PP600, which share a structural resemblance to this compound, have been found to inhibit acetyl-CoA carboxylase in sensitive plant species, demonstrating potential as a new class of herbicides (Walker et al., 1990).
Photochemical Reactivity
Triazine derivatives have also been explored for their photochemical reactivity. Studies on compounds like 2,4-dimethyl-1,2,4-triazine-3,5(2H)-dione have demonstrated unique reactivities under photochemical conditions, suggesting potential applications in chemical synthesis and material science (Hyatt & Swenton, 1972).
Biocidal Applications
Triazine derivatives have been modified to create novel polymers with biocidal properties. For instance, attaching 6-methyl-1,3,5-triazine-2,4-dione moieties to commercial polystyrene resulted in a polymer that exhibited biocidal activity against bacteria like Staphylococcus aureus. This demonstrates the potential of such compounds in developing antimicrobial materials (Sun et al., 1996).
properties
IUPAC Name |
6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O3/c1-5(17)9-10(18)14-11(19)16(15-9)8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROZHROAIHLBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)NC1=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.